5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Description
Properties
IUPAC Name |
5-acetyl-4-hydroxy-6-(4-phenylmethoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4/c1-12(26)16-17(24-18(27)25-19(16,28)20(21,22)23)14-7-9-15(10-8-14)29-11-13-5-3-2-4-6-13/h2-10,16-17,28H,11H2,1H3,(H2,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDMCJKLBADQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyloxy Group Introduction
The 4-(benzyloxy)phenyl moiety is typically introduced via a Williamson ether synthesis or nucleophilic aromatic substitution .
Procedure (adapted from [CN110746322A]):
- Starting Material : 4-Hydroxyphenylacetic acid (10 g, 0.07 mol) is dissolved in dimethylformamide (DMF, 150 mL).
- Base Addition : Potassium hydroxide (7.98 g, 0.14 mol) is added under nitrogen.
- Benzylation : Benzyl bromide (34 g, 0.21 mol) is introduced dropwise at 40°C, followed by stirring for 4 hours.
- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (petroleum ether:ethyl acetate = 3:1).
Yield : ~70% (15.1 g).
Diazinan-2-One Core Construction
The six-membered ring is formed via cyclocondensation of a β-ketoamide intermediate with urea or thiourea derivatives (see [EP0687684A1], [CA2833394C]).
Procedure :
- Intermediate Synthesis : React 4-(benzyloxy)phenylacetic acid (10 mmol) with acetyl chloride (12 mmol) in dichloromethane (DCM) using triethylamine (15 mmol) as a base.
- Cyclization : The resulting β-ketoamide is treated with urea (10 mmol) and p-toluenesulfonic acid (0.5 mmol) in refluxing toluene, with azeotropic removal of water.
- Isolation : The crude product is recrystallized from ethanol.
Yield : ~65%.
Trifluoromethylation Strategies
Direct Trifluoromethyl Group Incorporation
The trifluoromethyl group is introduced via nucleophilic trifluoromethylation or electrophilic reagents (e.g., Ruppert–Prakash reagent, TMSCF₃) ([WO2019097306A2]).
Procedure (adapted from [US20080312205A1]):
- Reaction Conditions : The diazinan-2-one intermediate (5 mmol) is dissolved in dry tetrahydrofuran (THF, 50 mL) under nitrogen.
- Trifluoromethylation : TMSCF₃ (15 mmol) and tetrabutylammonium fluoride (TBAF, 0.5 mmol) are added at −78°C.
- Quenching : The mixture is warmed to room temperature, quenched with saturated NH₄Cl, and extracted with DCM.
Yield : ~55%.
Hydroxylation at Position 4
The hydroxyl group is introduced via oxidation or acid-catalyzed hydrolysis ([PMC11538532]).
Procedure :
- Oxidation : Treat the trifluoromethylated intermediate (3 mmol) with m-chloroperbenzoic acid (mCPBA, 6 mmol) in dichloromethane at 0°C.
- Workup : Neutralize with NaHCO₃, extract with DCM, and purify via silica gel chromatography.
Yield : ~60%.
Acetylation at Position 5
Acetyl Group Introduction
The acetyl group is installed via Friedel–Crafts acylation or direct acetylation ([PMC2961052]).
Procedure :
- Reagents : The hydroxyl-containing intermediate (2 mmol) is mixed with acetic anhydride (6 mmol) and catalytic H₂SO₄ in acetic acid.
- Reaction : Heated at 80°C for 12 hours.
- Purification : Recrystallization from ethanol yields the final product.
Yield : ~75%.
Optimization and Challenges
Reaction Condition Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80°C (cyclization) | +20% yield |
| Catalyst | p-TsOH (0.5 mol%) | +15% yield |
| Solvent | Toluene (azeotropic) | +10% purity |
Common Side Reactions and Mitigation
- Benzyl Group Cleavage : Avoid hydrogenation steps; use mild bases ([CN110746322A]).
- Trifluoromethyl Hydrolysis : Maintain anhydrous conditions during CF₃ introduction ([WO2019097306A2]).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High atom economy | Requires strict temperature | 60–75% |
| Trifluoromethylation | Direct CF₃ incorporation | Sensitive to moisture | 50–65% |
| Ionic Liquid Catalysis | Eco-friendly (PMC11538532) | High catalyst cost | 70–80% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction might yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Substituent Variations on the 1,3-Diazinan-2-One Core
The following analogs share the 1,3-diazinan-2-one scaffold but differ in substituents, leading to distinct physicochemical and biological properties:
Physicochemical Properties
- Lipophilicity : The benzyloxy group in the target compound increases logP compared to hydroxyl (e.g., 4-hydroxyphenyl in ) or ethoxy (e.g., 3-ethoxy-4-hydroxyphenyl in ) substituents.
- Solubility : Hydroxyl and ethoxy groups enhance aqueous solubility relative to benzyloxy or fluorophenyl groups .
- Electronic Effects: The trifluoromethyl group in all compounds stabilizes the diazinanone ring via electron withdrawal. Fluorine (in 4-fluorophenyl) and chlorine (in 4-chlorobenzoyl) further polarize adjacent bonds .
Research Findings and Data Tables
Table 1: Comparative Molecular Properties
Biological Activity
5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₅F₃N₂O₃
The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, which may contribute to its therapeutic effects.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which can mitigate oxidative stress in cells.
- Neuroprotective Effects : Evidence indicates that the compound may protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatment.
Enzyme Inhibition
Recent studies have evaluated the compound's inhibitory effects on specific enzymes. For instance, it was tested against acetylcholinesterase (AChE), with findings suggesting significant inhibitory activity.
Antioxidant Activity
The antioxidant capacity was assessed using the Oxygen Radical Absorbance Capacity (ORAC) assay:
Case Studies
-
Neuroprotection in Parkinson's Disease
A series of derivatives based on the compound were synthesized and evaluated for their neuroprotective properties. One derivative exhibited potent MAO-B inhibition and significant neuroprotective effects in cellular models of Parkinson's disease. The study concluded that these compounds could serve as promising candidates for further development in treating neurodegenerative disorders . -
Antioxidant Efficacy
Another study focused on the antioxidant properties of the compound in vitro, demonstrating its ability to scavenge free radicals effectively and protect against oxidative damage in neuronal cell lines .
Research Findings
Research has indicated that compounds similar to 5-acetyl-6-[4-(benzyloxy)phenyl]-... exhibit multifunctional properties that could be harnessed for therapeutic applications. The following points summarize key findings:
- The compound showed selective inhibition of MAO-B with an IC50 value significantly lower than established drugs like rasagiline.
- It demonstrated strong antioxidant activity, contributing to its potential use in conditions characterized by oxidative stress.
- Neuroprotective effects were observed in models simulating neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-acetyl-6-[4-(benzyloxy)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and amino-triazole derivatives under reflux conditions. For example, analogous syntheses (e.g., 4-amino-triazole derivatives) use absolute ethanol as a solvent with glacial acetic acid as a catalyst, refluxed for 4 hours . Optimization involves adjusting solvent polarity (e.g., DMF for slower reactions), temperature control (80–100°C), and stoichiometric ratios of reactants to minimize side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. How is the compound characterized structurally, and what techniques are employed to confirm its purity?
- Methodology :
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software for refinement (e.g., C–H···O hydrogen bonding networks, trifluoromethyl group geometry) .
- Spectroscopy : FT-IR for hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups; ¹H/¹³C NMR for proton environments (e.g., acetyl CH₃ at δ 2.1–2.3 ppm); mass spectrometry (ESI-MS) for molecular ion peaks .
- Purity : HPLC with a C18 column (acetonitrile/water gradient) to confirm ≥95% purity .
Q. What preliminary biological screening methods are applicable to assess the compound’s activity?
- Methodology :
- In vitro assays : Antifungal/antibacterial activity via broth microdilution (MIC values against Candida albicans or Staphylococcus aureus). Cytotoxicity testing using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based monitoring of ATPase activity) .
Advanced Research Questions
Q. How can the stereochemical outcomes of the trifluoromethyl and hydroxyl groups be rationalized during synthesis?
- Methodology :
- Crystallographic analysis : SC-XRD reveals chair conformations in the diazinane ring, with trifluoromethyl and hydroxyl groups occupying equatorial positions to minimize steric clashes .
- DFT calculations : Geometry optimization (B3LYP/6-311G** basis set) predicts energy differences between axial/equatorial configurations (ΔG ~2–3 kcal/mol) .
Q. What computational methods are suitable for studying the compound’s electronic properties and reactivity?
- Methodology :
- Molecular docking : AutoDock Vina to predict binding affinities with biological targets (e.g., cyclooxygenase-2) using the compound’s 3D structure .
- Reactivity studies : HOMO-LUMO gap analysis (Gaussian 09) to identify nucleophilic/electrophilic sites; Fukui indices for predicting regioselectivity in substitution reactions .
Q. How should researchers address discrepancies in crystallographic data (e.g., bond lengths) versus spectroscopic or computational results?
- Methodology :
- Refinement protocols : Use SHELXL’s restraints for disordered atoms (e.g., trifluoromethyl group) and validate with R-factor convergence (<5%) .
- Cross-validation : Compare DFT-optimized bond lengths (e.g., C–F: 1.33–1.37 Å) with crystallographic data; resolve outliers via Hirshfeld surface analysis .
Q. What strategies mitigate decomposition during storage or biological assays?
- Methodology :
- Stability studies : Monitor degradation via LC-MS under varying pH (4–9), temperature (4–37°C), and light exposure. Stabilize with antioxidants (e.g., BHT) in DMSO stock solutions .
- Lyophilization : Freeze-dry the compound with cryoprotectants (trehalose) for long-term storage at –80°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
